molecular formula C19H27N3O B2763006 2-ethyl-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}butan-1-one CAS No. 2415531-69-8

2-ethyl-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}butan-1-one

Cat. No.: B2763006
CAS No.: 2415531-69-8
M. Wt: 313.445
InChI Key: IKIBCWMIAWNRAN-UHFFFAOYSA-N
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Description

2-ethyl-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}butan-1-one is a complex organic compound that features a benzimidazole moiety fused with an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}butan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole derivative, followed by the introduction of the azetidine ring. The final step involves the addition of the butan-1-one moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}butan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

2-ethyl-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}butan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: May be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-ethyl-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}butan-1-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. The azetidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core but differ in their additional functional groups and applications.

    Azetidine Derivatives: Compounds containing the azetidine ring, such as certain beta-lactam antibiotics, have different biological activities.

Uniqueness

2-ethyl-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}butan-1-one is unique due to its combination of the benzimidazole and azetidine moieties, which may confer distinct chemical and biological properties not found in other compounds.

Properties

IUPAC Name

2-ethyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c1-5-14(6-2)19(23)21-11-15(12-21)22-17-10-8-7-9-16(17)20-18(22)13(3)4/h7-10,13-15H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIBCWMIAWNRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CC(C1)N2C3=CC=CC=C3N=C2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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